molecular formula C31H66N2O B12586860 1-Amino-3-(ditetradecylamino)propan-2-OL CAS No. 561297-36-7

1-Amino-3-(ditetradecylamino)propan-2-OL

Cat. No.: B12586860
CAS No.: 561297-36-7
M. Wt: 482.9 g/mol
InChI Key: CEGICPHCTMFSPQ-UHFFFAOYSA-N
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Description

1-Amino-3-(ditetradecylamino)propan-2-OL is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. Its structure consists of a propanol backbone with an amino group at the first carbon and a ditetradecylamino group at the third carbon.

Preparation Methods

The synthesis of 1-Amino-3-(ditetradecylamino)propan-2-OL can be achieved through several methods:

  • Synthetic Routes

      Epoxide Ring-Opening: One common method involves the ring-opening of epoxides with amines.

      Reductive Amination: Another method involves the reductive amination of 3-aminopropanol with ditetradecylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Industrial Production Methods

      Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of the corresponding nitrile or imine intermediates.

      Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for efficient and scalable production of the compound.

Chemical Reactions Analysis

1-Amino-3-(ditetradecylamino)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives

Scientific Research Applications

1-Amino-3-(ditetradecylamino)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(ditetradecylamino)propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

1-Amino-3-(ditetradecylamino)propan-2-OL can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-Amino-2-propanol: A simpler amino alcohol with a similar backbone but lacking the ditetradecylamino group.

      1-Amino-3-(diethylamino)propan-2-OL: Another amino alcohol with a different substituent at the third carbon.

  • Uniqueness

    • The presence of the ditetradecylamino group imparts unique chemical and physical properties to this compound, making it suitable for specific applications in surfactant and emulsifier formulations.

Properties

CAS No.

561297-36-7

Molecular Formula

C31H66N2O

Molecular Weight

482.9 g/mol

IUPAC Name

1-amino-3-[di(tetradecyl)amino]propan-2-ol

InChI

InChI=1S/C31H66N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33(30-31(34)29-32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30,32H2,1-2H3

InChI Key

CEGICPHCTMFSPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)CC(CN)O

Origin of Product

United States

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